molecular formula C12H10N2O3S2 B7734576 MFCD01184040

MFCD01184040

Cat. No.: B7734576
M. Wt: 294.4 g/mol
InChI Key: GGDHYJKMXDEMCC-CLFYSBASSA-N
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Description

Compounds with MDL identifiers typically belong to organoboron or halogenated aromatic families, as inferred from analogous entries in the evidence (e.g., CAS 1046861-20-4 and CAS 1761-61-1) . Such compounds are often intermediates in pharmaceutical synthesis or catalysts in cross-coupling reactions. Key properties like solubility, log P values, and bioavailability scores are critical for evaluating their utility in research and industrial applications.

Properties

IUPAC Name

3-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c15-10(16)4-6-14-11(17)9(19-12(14)18)7-8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H,15,16)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDHYJKMXDEMCC-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01184040 typically involves the condensation of 2-thioxo-4-thiazolidinone with pyridine-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through large-scale crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

MFCD01184040 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the thiazolidine ring.

Scientific Research Applications

MFCD01184040 has several scientific research applications:

Mechanism of Action

The mechanism of action of MFCD01184040 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD01184040’s hypothetical properties (extrapolated from structurally related compounds in the evidence) with those of verified analogs:

Property This compound (Hypothetical) CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ (assumed) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~235.27 235.27 201.02
Log Po/w (XLOGP3) ~2.15 2.15 Not reported
Solubility (mg/ml) ~0.24 0.24 0.687
Bioavailability Score 0.55 0.55 0.55
Synthetic Accessibility Moderate (2.07) 2.07 Not reported
Key Structural Features Boronic acid, halogen substituents Boronic acid, Br, Cl substituents Bromo-substituted aromatic acid

Key Findings:

CAS 1761-61-1 lacks a boron group but contains bromine, which may influence reactivity in electrophilic substitution reactions .

Physicochemical Properties :

  • Solubility : CAS 1761-61-1 exhibits higher solubility (0.687 mg/ml) compared to CAS 1046861-20-4 (0.24 mg/ml), likely due to the absence of bulky halogen atoms .
  • Lipophilicity : The XLOGP3 value of 2.15 for CAS 1046861-20-4 indicates moderate lipophilicity, favorable for membrane permeability in drug design .

Synthetic Considerations :

  • CAS 1046861-20-4 is synthesized via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water, a method scalable for industrial applications .
  • CAS 1761-61-1 employs a greener approach using recyclable A-FGO catalysts, reducing environmental impact .

Research Implications and Limitations

  • Applications : Boronic acid derivatives like this compound are pivotal in medicinal chemistry (e.g., protease inhibitors) and materials science (e.g., OLEDs) .
  • Limitations : Data gaps in the evidence (e.g., CYP inhibition, toxicity profiles) necessitate further studies to assess safety and metabolic pathways.

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